Cas no 2229693-82-5 (4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine)

4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine
- 2229693-82-5
- EN300-1782954
-
- インチ: 1S/C12H15N3/c1-9(13)3-4-10-5-6-12-11(7-10)14-8-15(12)2/h3-9H,13H2,1-2H3/b4-3+
- InChIKey: FSXMTNJVUBBPFS-ONEGZZNKSA-N
- SMILES: N1(C)C=NC2C=C(/C=C/C(C)N)C=CC1=2
計算された属性
- 精确分子量: 201.126597491g/mol
- 同位素质量: 201.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.3
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1782954-0.05g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 0.05g |
$1032.0 | 2023-09-19 | ||
Enamine | EN300-1782954-1.0g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1782954-1g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1782954-5g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 5g |
$3562.0 | 2023-09-19 | ||
Enamine | EN300-1782954-0.25g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 0.25g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1782954-0.5g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1782954-5.0g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1782954-0.1g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 0.1g |
$1081.0 | 2023-09-19 | ||
Enamine | EN300-1782954-2.5g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 2.5g |
$2408.0 | 2023-09-19 | ||
Enamine | EN300-1782954-10g |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine |
2229693-82-5 | 10g |
$5283.0 | 2023-09-19 |
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amineに関する追加情報
Introduction to 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine (CAS No. 2229693-82-5)
4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine, with the CAS number 2229693-82-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely known for their diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. The unique structural features of 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine make it a promising candidate for various therapeutic applications.
The chemical structure of 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine consists of a benzodiazepine ring system fused to a butenylamine moiety. The presence of the methyl group at the 1-position of the benzodiazepine ring and the butenylamine side chain imparts unique chemical and biological properties to this compound. These structural elements contribute to its potential as a ligand for various receptors and enzymes, making it an interesting target for drug discovery and development.
Recent studies have explored the pharmacological profile of 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine. One notable area of research is its interaction with GABA receptors, which are central to the anxiolytic and sedative effects of benzodiazepines. Preliminary in vitro studies have shown that 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine exhibits high affinity for GABAA receptors, suggesting its potential as a novel anxiolytic agent. Additionally, its selectivity for specific subtypes of GABAA receptors may offer a more targeted therapeutic approach with fewer side effects compared to traditional benzodiazepines.
In addition to its anxiolytic properties, 4-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-2-amine has been investigated for its potential in treating neurological disorders. Preclinical studies have demonstrated that this compound can modulate neurotransmitter systems involved in conditions such as epilepsy and neuropathic pain. For instance, it has been shown to reduce seizure activity in animal models of epilepsy, indicating its potential as an anticonvulsant agent. Furthermore, its ability to alleviate neuropathic pain in preclinical models suggests that it may have applications in pain management.
The pharmacokinetic properties of 4-(1-methyl-1H-1,3-benzodiazol-5-y l)but - 3 - en - 2 - amine have also been studied to assess its suitability for clinical use. Initial findings suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. Its metabolism primarily occurs via hepatic pathways, and it is eliminated from the body through renal excretion. These pharmacokinetic characteristics support its potential as an orally administered therapeutic agent.
Safety and toxicity profiles are crucial considerations in drug development. Preclinical toxicology studies have indicated that 4-(1-methyl - 1H - 1 , 3 - benz odiazo l - 5 - yl )b ut - 3 - en - 2 - amine is generally well-tolerated at therapeutic doses. However, like other benzodiazepines, it may cause sedation and dizziness at higher concentrations. Long-term safety studies are ongoing to evaluate any potential chronic effects or interactions with other medications.
The therapeutic potential of 4-(1-methyl - 1H - 1 , 3 - benz odiazo l - 5 - yl )b ut - 3 - en - 2 - amine extends beyond traditional benzodiazepine applications. Recent research has explored its role in neuroprotection and neuroregeneration. Studies have shown that this compound can protect neurons from oxidative stress and promote neurogenesis in vitro and in vivo. These findings suggest that it may have applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-(1-methyl - 1H - 1 , 3 - benz odiazo l - 5 - yl )b ut - 3 - en - 2 - amine (CAS No. 2229693 - 82 - 5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical conditions.
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